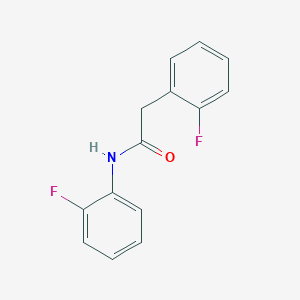
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of MPCC is not fully understood, but it has been suggested that it may act as a GABA receptor agonist, which may explain its anticonvulsant properties. MPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPCC has been shown to exhibit various biochemical and physiological effects, including reducing seizure activity, reducing pain and inflammation, and improving cognitive function. MPCC has also been shown to increase the levels of neurotransmitters, including dopamine and serotonin, which may explain its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPCC in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPCC has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in the development of therapeutic agents for the treatment of various diseases. However, the limitations of using MPCC in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of MPCC, including further research into its mechanism of action and potential use as a therapeutic agent for the treatment of various diseases. MPCC may also be studied for its potential use in the development of new drugs and treatments for neurological disorders. Additionally, further research may be conducted to determine the optimal dosage and administration of MPCC for its potential use in clinical settings.
Conclusion:
In conclusion, N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MPCC has shown potential as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of MPCC and its potential use in clinical settings.
Méthodes De Synthèse
MPCC has been synthesized using various methods, including the reaction of 5-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid and the reaction of 5-methylpyridin-2-ylhydrazine with 1-phenylpyrazole-4-carboxylic acid chloride. The yield of MPCC varies depending on the method used for its synthesis.
Applications De Recherche Scientifique
MPCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MPCC has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIQTFBNHYFYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)







![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)